molecular formula C15H21NO4 B1598587 2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid CAS No. 80828-26-8

2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid

Cat. No. B1598587
CAS RN: 80828-26-8
M. Wt: 279.33 g/mol
InChI Key: CEIWXEQZZZHLDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of (S)-(+)-1-(ethoxycarbonyl)-3-phenylpropylamine with L-alanine . The resulting product is the target compound, which can be obtained through solution-phase peptide synthesis .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 150-152°C .
  • Optical Activity : [α]20/D +28° (measured in methanol) .

properties

CAS RN

80828-26-8

Product Name

2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid

InChI

InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)

InChI Key

CEIWXEQZZZHLDM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
Quantity
Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

There was dissolved 0.20 g of ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate prepared in Example 10 into 11.0 ml of 1% (v/v) H2SO4 -EtOH, to which 0.05 g of 10% Pd/C was added and the hydrogenation reaction was carried out at room temperature under atmospheric pressure. After completion of the reaction, the catalyst was filtered off with suction and the ethanol solution was neutralized with sodium hydroxide, followed by distillation of the solvent under reduced pressure. The residue was dissolved in water and extracted with dichloromethane, the organic layer being concentrated under reduced pressure. The residue was crystallized from ethyl acetate to give 0.152 g of ethyl-α-(1-carboxyethyl)amino-γ-phenylbutyrate ((αS,1S)-form/(αR,1S)-form=99/1).
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
H2SO4 EtOH
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

There was dissolved 0.4 g of ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate prepared in Example 10 into 8.0 ml of 1.6% (v/v) H2SO4 -AcOH, to which 0.1 g of 10% Pd/C was added and the hydrogenation reaction was carried out at room temperature under atmospheric pressure. After completion of the reaction, the catalyst was filtered off with suction, to which 2.5 ml of 1N NaOH solution was added and the resultant was concentrated under reduced pressure. After the residue was dissolved in water, the solution was adjusted to pH 3.0 and extracted with dichloromethane, the organic layer being washed with a saturated sodium chloride solution and concentrated under reduced pressure. The residue was crystallized from ethyl acetate to give 0.25 g of ethyl-α-(1-carboxyethyl)amino-γ-phenylbutyrate ((αS,1S)-form/(αR,1S)-form=99/1).
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
H2SO4 AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two

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